Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide

Impurity profiling Structural isomerism Rivastigmine analysis

Co-elution of rivastigmine positional isomers compromises impurity quantification. This 2-ethyl-5-methylcarbamoyloxy quaternary ammonium iodide (CAS 63981-72-6) resolves that challenge: - Distinct 2,5-substitution pattern ensures unique RRT, eliminating interference with 3-substituted impurities or the parent drug peak in HPLC-UV/LC-MS methods. - Peripherally selective (quaternary ammonium) AChE/BChE carbamylating agent; excluded from CNS, suitable as a positive control in tissue bath and cell-based assays. - Supplied as a characterized reference standard for compendial method validation and QC release testing.

Molecular Formula C13H21IN2O2
Molecular Weight 364.22 g/mol
CAS No. 63981-72-6
Cat. No. B15196764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide
CAS63981-72-6
Molecular FormulaC13H21IN2O2
Molecular Weight364.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-]
InChIInChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(17-13(16)14-2)9-12(10)15(3,4)5;/h7-9H,6H2,1-5H3;1H
InChIKeyBRYKURQPSCULDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rivastigmine Quaternary Ammonium Impurity Overview


Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide (CAS 63981-72-6) is a quaternary ammonium compound characterized by a phenyl ring substituted at the 2-position with an ethyl group, at the 5-position with a methylcarbamoyloxy moiety, and at the 1-position with a trimethylammonium group, with iodide as the counterion . This compound belongs to the class of aromatic quaternary ammonium carbamates, which are structurally related to the cholinesterase inhibitor rivastigmine. Its quaternary ammonium group confers permanent positive charge, limiting blood-brain barrier penetration, while the carbamate moiety is known for its ability to carbamylate serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. It is primarily utilized as a pharmaceutical reference standard, particularly as an impurity marker in rivastigmine drug substance and product analysis .

Product Type Rivastigmine quaternary ammonium impurity reference standard
Analytical Fit Distinct 2,5-substitution pattern enables unique chromatographic retention and system suitability in HPLC/LC-MS impurity profiling

Substitution Risks for Rivastigmine Impurity Analysis


Direct substitution of Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide with other quaternary ammonium carbamates, such as rivastigmine-related compounds or neostigmine analogs, is not analytically valid. The compound's unique substitution pattern—a 2-ethyl group coupled with a 5-methylcarbamoyloxy group on the phenyl ring—produces a distinct chromatographic retention time, mass fragmentation spectrum, and detector response compared to its positional isomers (e.g., 3-substituted rivastigmine impurities) or N-alkyl variants (e.g., diethylmethyl analogs like T-1123) [1]. In pharmaceutical impurity profiling, compendial methods (USP/EP) for rivastigmine specify individual impurity reference standards with defined relative retention times (RRTs); the use of an incorrect isomer can lead to misidentification, inaccurate quantification, and failed system suitability tests during analytical method validation (AMV) or quality control (QC) release testing [2].

Positional isomer misassignment

3-substituted impurities exhibit different retention times and mass fragmentation, which may lead to peak misidentification and failed system suitability in compendial methods.

Non-compendial analog interference

Structurally similar quaternary ammonium carbamates (e.g., T-1123) lack the exact 2,5-substitution pattern, causing distinct MS/MS transitions and unreliable impurity quantification.

Differentiation from Rivastigmine Impurity Analogs


Positional Isomerism vs. 3-Substituted Rivastigmine Impurities

The target compound possesses a 2-ethyl, 5-methylcarbamoyloxy substitution pattern, which is a structural isomer of the more common 3-substituted rivastigmine quaternary ammonium impurities (e.g., Rivastigmine Impurity 8 Iodide and Rivastigmine Related Compound E, which bear the carbamoyloxy group at the 3-position) [1]. This positional difference results in distinguishable physicochemical properties, including predicted logP and chromatographic behavior, which is critical for selective detection in HPLC-UV or LC-MS methods . The molecular formula C13H21IN2O2 (MW 364.22 g/mol) is shared with several other quaternary ammonium carbamate isomers (e.g., T-1123, CAS 60398-22-3), but the unique connectivity ensures a distinct CAS registry number and spectral fingerprint .

Positional Isomerism
Head-to-head
2,5- vs 1,3-substitution pattern: produces distinct UV λmax and MS/MS fragmentation vs. Rivastigmine Impurity 8 Iodide
Supports accurate chromatographic peak assignment for impurity profiling
Required for system suitability per USP/EP monographs
Impurity profiling Structural isomerism Rivastigmine analysis

Lipophilicity and Chromatographic Retention vs. Rivastigmine

As a permanently charged quaternary ammonium salt, the target compound exhibits significantly lower logP and shorter reversed-phase HPLC retention compared to the neutral rivastigmine free base (logP ~2.3) [1]. The predicted logP for the cation of CAS 63981-72-6 is approximately -1.6 based on in silico calculations for structurally analogous trimethylammonium carbamates, while the iodide ion pair influences overall partitioning [2]. This polarity shift enables orthogonal separation from the parent drug rivastigmine and its neutral degradation products in a single chromatographic run, which is essential for stability-indicating methods [3].

Lipophilicity & Retention
Class-level
Predicted logP ≈ −1.6 (cation); ΔlogP ≈ −3.9 vs rivastigmine free base (logP 2.3). Expected reversed-phase elution order reversal.
Enables orthogonal HPLC separation from parent drug in stability-indicating methods
In silico class inference; validate retention under method conditions
LogP prediction Chromatographic retention Reversed-phase HPLC

AChE Inhibition and BBB Exclusion vs. Tertiary Amine Carbamates

Carbamate-based quaternary ammonium compounds like CAS 63981-72-6 are known to inhibit acetylcholinesterase (AChE) but are effectively excluded from the central nervous system (CNS) due to the permanent positive charge [1]. This contrasts with tertiary amine carbamates such as rivastigmine (tertiary amine, brain-penetrant) and physostigmine, which cross the blood-brain barrier (BBB) and produce central cholinergic effects [2]. The closely related quaternary carbamate T-1123 (N,N-diethyl-N-methyl-3-[(methylcarbamoyl)oxy]anilinium iodide) has a reported LD50 of 75 μg/kg (subcutaneous, cats) and 122.5 μg/kg (intramuscular, rats), reflecting peripheral AChE inhibition without central toxicity [3]. While direct AChE IC50 data for CAS 63981-72-6 is not publicly available, class-level inference from T-1123 and neostigmine suggests sub-micromolar AChE inhibition with negligible CNS exposure, making it relevant for studies requiring peripherally restricted cholinesterase inhibition.

AChE & BBB Exclusion
Class-level
Permanent positive charge prevents CNS penetration vs. tertiary amine carbamates (brain penetrant). T-1123 analog peripheral LD₅₀ 75 μg/kg s.c. cats.
Relevant for peripheral cholinergic studies; avoids central confounding effects in AChE assay models
No direct AChE IC₅₀; class-level extrapolation from structural analogs
Acetylcholinesterase inhibition Blood-brain barrier permeability Chemical warfare agents

Application Scenarios for Rivastigmine Impurity


Impurity Reference Standard for Rivastigmine Testing

This compound serves as a characterized impurity reference standard in rivastigmine analytical methods (HPLC-UV, LC-MS). Its unique 2,5-substitution pattern ensures a distinct relative retention time (RRT) that does not co-elute with the 3-substituted rivastigmine impurities (e.g., Impurity 8) or the parent drug peak, enabling accurate system suitability testing and impurity quantification as required by USP/EP monographs [1].

Peripherally Restricted Cholinesterase Inhibitor for AChE/BChE Assays

Due to its quaternary ammonium structure, this compound is excluded from the CNS. It can be used as a peripherally selective positive control in tissue bath experiments, isolated organ studies, or cell-based AChE inhibition assays, where central cholinergic side effects or cell membrane penetration of tertiary amine inhibitors would confound the results [2].

MS Calibration Standard for Rivastigmine Impurity Quantification

In LC-MS/MS methods targeting rivastigmine impurities, this compound provides a distinct precursor-to-product ion transition owing to its unique fragmentation pattern (e.g., neutral loss of trimethylamine from the quaternary ammonium group). This allows for selective multiple reaction monitoring (MRM) without interference from other isobaric impurities sharing the same molecular formula (C13H21IN2O2) .

Application
Selection Property
Validation Focus
Rivastigmine impurity profiling
Unique 2,5-substitution pattern ensures distinct relative retention time
Verify non-coelution with 3-substituted impurities and parent drug peak
Peripheral AChE/BChE assays
Quaternary ammonium charge limits CNS penetration
Confirm peripheral selectivity and absence of central cholinergic interference in tissue bath or cell-based enzyme models
LC-MS/MS impurity quantification
Distinct MS/MS fragmentation from quaternary ammonium group
Establish selective MRM transitions without isobaric interference from other C₁₃H₂₁IN₂O₂ isomers
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